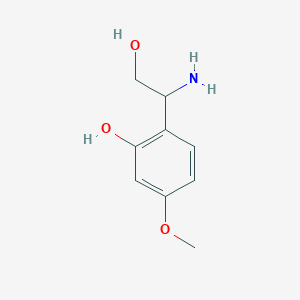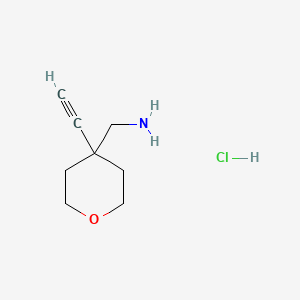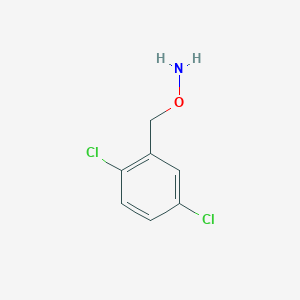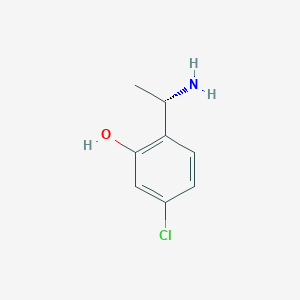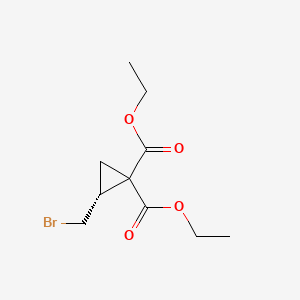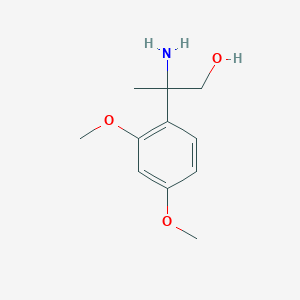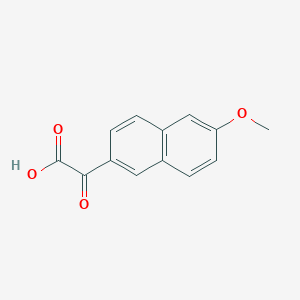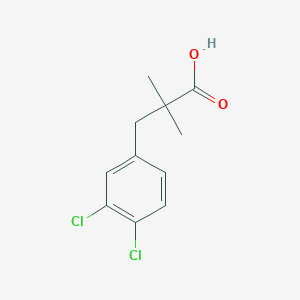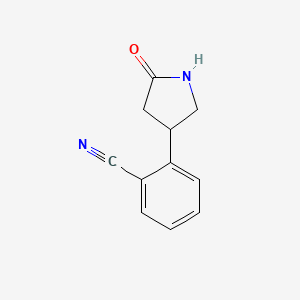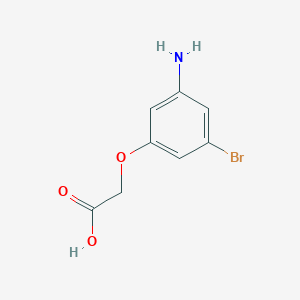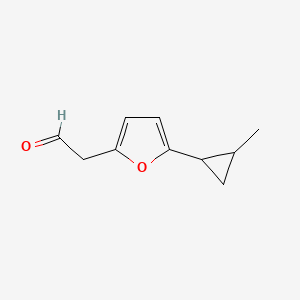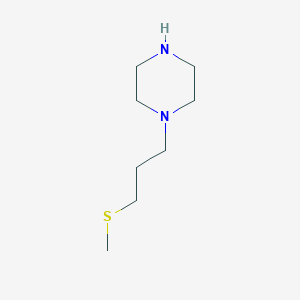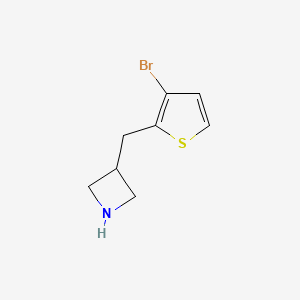
3-((3-Bromothiophen-2-yl)methyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-Bromothiophen-2-yl)methyl)azetidine is a heterocyclic compound that features both azetidine and bromothiophene moieties Azetidine is a four-membered nitrogen-containing ring, while bromothiophene is a thiophene ring substituted with a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Bromothiophen-2-yl)methyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromothiophene and azetidine.
Formation of Intermediate: The 3-bromothiophene is first converted into a suitable intermediate, such as a bromomethyl derivative, through bromination reactions.
Coupling Reaction: The bromomethyl derivative is then reacted with azetidine under basic conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-((3-Bromothiophen-2-yl)methyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
Substitution: Products include various substituted thiophenes.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated thiophenes.
Coupling: Products include biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-((3-Bromothiophen-2-yl)methyl)azetidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a probe for studying biological processes involving thiophene and azetidine derivatives.
Wirkmechanismus
The mechanism of action of 3-((3-Bromothiophen-2-yl)methyl)azetidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors that recognize the azetidine or thiophene moieties.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, or cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((3-Bromothiophen-2-yl)methoxy)azetidine: Similar structure but with a methoxy group instead of a methyl group.
3-(Naphthalen-2-yl(propoxy)methyl)azetidine: Contains a naphthalene ring instead of a thiophene ring.
Eigenschaften
Molekularformel |
C8H10BrNS |
|---|---|
Molekulargewicht |
232.14 g/mol |
IUPAC-Name |
3-[(3-bromothiophen-2-yl)methyl]azetidine |
InChI |
InChI=1S/C8H10BrNS/c9-7-1-2-11-8(7)3-6-4-10-5-6/h1-2,6,10H,3-5H2 |
InChI-Schlüssel |
DHIBNJYGFQBZMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)CC2=C(C=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


